(2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(difluoromethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c12-9-3-7(13)1-2-8(9)11(17)16-4-6(5-16)10(14)15/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWBTXFWHPFDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of an azetidine derivative with a chloro-fluorophenyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound may exhibit activity against certain biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the development of new materials with specific characteristics, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
(3-(Bis(4-phenylquinolin-2-yl)amino)azetidin-1-yl)(phenyl)methanone (Compound 15d)
Key Differences :
- Substituents: The azetidine nitrogen in 15d is substituted with a bis(quinolinyl)amino group, compared to the difluoromethyl group in the target compound.
- Aryl Group : The phenyl group in 15d lacks halogenation, unlike the 2-chloro-4-fluorophenyl moiety in the target molecule.
Implications :
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile
Key Differences :
- Azetidine Modification : The azetidine is fused with a tetrahydropyrazolo-pyridine system, introducing additional nitrogen atoms and a bicyclic structure.
- Functional Groups : A morpholine and nitrile group replace the ketone-linked aryl group.
Implications : - The nitrile group may enhance solubility but could alter reactivity compared to the chloro-fluorophenyl ketone .
Halogenated Aryl Ketones Without Azetidine Cores
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone
Key Differences :
- Core Structure: Lacks the azetidine ring, featuring only a hydroxylated acetophenone backbone.
- Substituents : A hydroxyl group at the 2-position introduces hydrogen-bonding capacity absent in the target compound.
Implications : - Simpler structure may limit bioavailability due to reduced steric shielding of the ketone group.
- Hydroxyl group improves aqueous solubility but increases susceptibility to oxidation .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
Key Differences :
- Core Structure : Triazole-thioether replaces azetidine, with a sulfonylphenyl substituent.
- Halogenation : 2,4-Difluorophenyl group vs. 2-chloro-4-fluorophenyl in the target.
Implications : - The triazole’s electron-deficient nature may enhance interactions with cysteine residues in enzymes.
Table 1: Key Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Core Structure | Key Substituents | Purity (%) |
|---|---|---|---|---|
| Target Compound | ~265.7* | Azetidine | 2-Chloro-4-fluorophenyl, difluoromethyl | N/A |
| 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone | 188.59 | Acetophenone | 3-Cl, 4-F, 2-OH | N/A |
| Compound 15d | ~600† | Azetidine | Bis(quinolinyl)amino, phenyl | N/A |
| 3-(Difluoromethyl)-4-methoxy-2-methylpyridin-1-iumonitrile | 180.6 | Pyridinium | Difluoromethyl, nitrile | 95 |
*Estimated based on formula; †Approximate value from synthesis data .
Synthesis Notes:
Biological Activity
The compound (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is a synthetic organic molecule that has gained attention in various fields, particularly in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of chloro, fluoro, and difluoromethyl groups attached to an azetidine ring. This structural complexity contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClFN |
| Molecular Weight | 253.66 g/mol |
| CAS Number | 2320524-65-8 |
The mechanism of action of this compound involves its interaction with specific biological targets, including receptors and enzymes. The compound's unique substituents allow it to modulate biological pathways effectively.
- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has potential inhibitory effects on specific enzymes involved in metabolic pathways.
Biological Activity
Research indicates that this compound exhibits significant antiproliferative activity against certain cancer cell lines.
Antiproliferative Studies
In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer models:
- MCF-7 Breast Cancer Cells : The compound demonstrated IC values ranging from 10–33 nM, indicating potent antiproliferative effects comparable to established chemotherapeutics like CA-4 .
- MDA-MB-231 Triple-Negative Breast Cancer Cells : Similar IC values were observed, confirming its efficacy across different breast cancer subtypes .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Tubulin Destabilization : Research demonstrated that compounds with similar structures could inhibit tubulin polymerization, leading to apoptosis in cancer cells. This suggests that this compound might also exhibit similar mechanisms .
- Flow Cytometry Analysis : Flow cytometry results indicated that treatment with related compounds resulted in cell cycle arrest at the G₂/M phase and increased apoptosis markers .
Comparison with Similar Compounds
This compound can be compared with other azetidine derivatives known for their biological activities:
| Compound Name | IC (nM) | Activity Type |
|---|---|---|
| (3-Chloro-4-fluorophenyl)(4-fluoro...methanone | 20–40 | Antiproliferative |
| 3-Chloro-4-fluorophenylboronic acid | 15–30 | Anticancer |
Q & A
Q. How to design structure-activity relationship (SAR) studies for azetidine derivatives?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., chloro vs. methyl on the phenyl ring). Test bioactivity in parallel and use statistical tools (e.g., PCA) to correlate structural features (e.g., steric bulk, electronic effects) with activity. Crystallize analogs to compare binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
